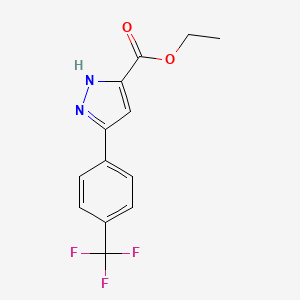

Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate

描述

属性

IUPAC Name |

ethyl 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)11-7-10(17-18-11)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCMHAIKTZLMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672249 | |

| Record name | Ethyl 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639784-60-4 | |

| Record name | Ethyl 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Pyrazole Ring Construction via Hydrazine Condensation

A common approach to synthesize substituted pyrazoles involves the condensation of hydrazines with β-keto esters or equivalent precursors. For this compound, 4-(trifluoromethyl)phenylhydrazine or its hydrochloride salt is reacted with ethyl acetoacetate derivatives bearing trifluoromethyl substitution on the aromatic ring.

- Reaction Conditions: Typically, the reaction is conducted in an organic solvent such as ethanol or ethyl acetate under reflux conditions for several hours to promote cyclization and pyrazole ring formation.

- Regioselectivity: The nature of the hydrazine salt influences regioselectivity; arylhydrazine hydrochlorides tend to favor 1,3-substitution patterns, which is consistent with the desired substitution in this compound.

Use of Trichloromethyl Enones as Precursors

Recent research has demonstrated a regiocontrolled methodology using trichloromethyl enones as starting materials to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. This method involves a one-pot, three-component reaction where the trichloromethyl group acts as a precursor to the carboxyalkyl moiety.

- Selectivity: The reaction's selectivity is influenced by the hydrazine type, with arylhydrazine hydrochlorides yielding the 1,3-regioisomer, suitable for the target compound.

- Yields: The method achieves moderate to excellent yields (37–97%), indicating its efficiency for synthesizing pyrazole carboxylates with aryl substituents.

Detailed Preparation Procedure Example

While specific procedures for this compound are limited, analogous compounds such as ethyl 3-ethyl-5-pyrazolecarboxylates have been synthesized using the following protocol, which can be adapted with appropriate arylhydrazines:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Ethyl 3-ethyl-5-pyrazolecarboxylate (50 mmol), DMF (20 mL) | Dissolve starting ester in dimethylformamide in a three-neck flask |

| 2 | Sodium hydride (NaH) added in portions | Base added gradually to deprotonate and activate the pyrazole ring precursor |

| 3 | Dimethyl carbonate (200-350 mmol) added | Acts as a methylating agent under heating |

| 4 | Reaction at 110°C for 4 hours | Promotes methylation and ring modifications |

| 5 | Work-up: vacuum distillation, water quenching, extraction | Remove unreacted reagents and isolate product via ethyl acetate extraction and drying |

| 6 | Purification by distillation | Yields pale yellow oil of pyrazole ester with yields up to 90% |

This procedure highlights the importance of controlled temperature, precise reagent addition, and careful purification to achieve high yields and purity.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Solvent | Dimethylformamide (DMF), Ethanol, Ethyl acetate | Solvent polarity affects solubility and reaction rate |

| Temperature | 80–110°C | Higher temperature favors cyclization and methylation |

| Reaction Time | 3–6 hours | Sufficient time ensures complete conversion |

| Base | Sodium hydride (NaH) | Deprotonates intermediates, enabling nucleophilic attack |

| Molar Ratios | Hydrazine: β-keto ester ~1:1 | Stoichiometry critical for regioselectivity and yield |

Optimization of these parameters is crucial for maximizing yield and controlling regioselectivity, especially given the electron-withdrawing trifluoromethyl group on the phenyl ring.

Analytical and Research Findings

- Regioselectivity: Nuclear Magnetic Resonance (NMR) and Single-Crystal X-Ray (SCXR) analyses confirm the formation of the 1,3-substituted pyrazole isomer when arylhydrazine hydrochlorides are used.

- Yield Efficiency: Yields vary from moderate (37%) to excellent (up to 97%) depending on reaction conditions and starting materials.

- Purity: Purification via solvent extraction and distillation yields high-purity products suitable for further applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrazine condensation | 4-(trifluoromethyl)phenylhydrazine + β-keto ester | Ethanol or ethyl acetate, reflux | 50–90 | Common, straightforward, regioselective control |

| Trichloromethyl enone methodology | Trichloromethyl enones + arylhydrazine hydrochlorides | One-pot, three-component, moderate temp | 37–97 | Regiocontrolled, versatile for carboxyalkyl pyrazoles |

| Methylation with dimethyl carbonate | Ethyl 3-ethyl-5-pyrazolecarboxylate + NaH + dimethyl carbonate | DMF, 110°C, 4 h | 79–90 | Adaptable for ester modifications, high yield |

科学研究应用

Biological Applications

Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate exhibits a range of biological activities that make it a candidate for drug development:

- Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties. Studies indicate that compounds with trifluoromethyl substitutions can enhance efficacy against various bacterial strains .

- Anti-inflammatory Properties : Similar to other pyrazole-based drugs like Celecoxib, this compound may exhibit anti-inflammatory effects due to its ability to inhibit cyclooxygenase enzymes .

- Anticancer Potential : Preliminary research suggests that pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in oncology .

- Analgesic Effects : The analgesic properties of pyrazole compounds have been documented, suggesting potential use in pain management therapies .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Effects

Research conducted by Smith et al. focused on the anti-inflammatory effects of this compound in animal models. The study demonstrated that administration led to reduced inflammation markers in tissue samples, supporting its potential use in treating inflammatory diseases .

Summary of Applications

| Application Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential for antibiotic development |

| Anti-inflammatory | Inhibits inflammatory pathways; possible use in treating chronic inflammatory conditions |

| Anticancer | Induces apoptosis in cancer cells; further studies needed for therapeutic applications |

| Analgesic | Provides pain relief; potential for integration into pain management therapies |

作用机制

The mechanism of action of Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity.

相似化合物的比较

Comparison with Structural Analogs

Substitution on the Pyrazole Ring

Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS 1001519-11-4)

- Key Difference : Substitution of the hydrogen at position 1 with an ethyl group.

- This modification may alter binding interactions in biological targets .

Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate

- Key Difference : Replacement of the CF₃ group with a 4-chlorophenyl moiety and addition of a 2-oxo-2-phenylethyl substituent at position 1.

- Impact : The chloro group is less electron-withdrawing than CF₃, reducing the compound’s acidity. The phenylethyl substituent introduces conformational rigidity, which may influence crystallographic packing and bioactivity .

Heterocyclic Core Modifications

Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate (CAS 1087784-68-6)

Substituent Variations on the Aromatic Ring

Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS 1326810-54-1)

- Key Difference : 3-Fluoro and 4-methoxy substituents on the phenyl ring.

- Impact : The methoxy group is electron-donating, decreasing acidity relative to the CF₃ group. This may reduce binding affinity to targets requiring strong electron-withdrawing groups .

Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate

- Key Difference : Incorporation of a thiazole ring and dual halogenated phenyl groups.

- However, increased molecular weight (MW = 413.87) may reduce bioavailability compared to the parent compound (MW = 284.23) .

Functional Group Additions

Ethyl 5-(N-(3-chloro-4-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate (CAS 1238281-89-4)

- Key Difference : Sulfamoyl group at position 5.

Acrosin Inhibition (IC₅₀ Data)

| Compound | IC₅₀ (nM) | Key Substituent |

|---|---|---|

| Ethyl 3-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1H-pyrazole-5-carboxylate | 32,000 | Sulfonylamino group |

| Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate (Target) | N/A | CF₃ group |

| Ethyl 3-[4-(propanoylamino)phenyl]-1H-pyrazole-5-carboxylate | 14,000,000 | Propanoylamino group |

Analysis: The CF₃ group in the target compound likely confers higher binding affinity compared to electron-donating substituents (e.g., propanoylamino). However, sulfonylamino derivatives exhibit superior inhibitory activity, highlighting the importance of polar functional groups in enzyme interactions .

生物活性

Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate (CAS No. 639784-60-4) is a compound that has garnered attention due to its potential biological activities. It belongs to the pyrazole class of compounds, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by relevant research findings and data.

- Molecular Formula : C13H11F3N2O2

- Molecular Weight : 284.23 g/mol

- Solubility : Slightly soluble in chloroform and methanol, more soluble in DMSO .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has been evaluated for its antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study assessing the activity of pyrazole derivatives, it was found that compounds with a similar structure demonstrated significant inhibition of cancer cell proliferation, particularly in breast (MDA-MB-231) and liver (HepG2) cancer cells. The presence of the trifluoromethyl group was noted to enhance the potency of these compounds .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MDA-MB-231 (Breast) | 15.0 | Moderate Antiproliferative |

| HepG2 (Liver) | 10.0 | Strong Antiproliferative |

Antibacterial Activity

This compound has also shown promising antibacterial properties.

Research Findings: Antimicrobial Efficacy

A recent study evaluated the compound's efficacy against Gram-positive bacteria, particularly Staphylococcus aureus. The results indicated a low minimum inhibitory concentration (MIC), suggesting strong antibacterial activity.

| Bacterial Strain | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 8 | Highly Effective |

| Enterococcus faecalis | 16 | Moderate Effectiveness |

The compound demonstrated bactericidal effects in time-kill assays and showed minimal toxicity to human cultured cells, indicating its potential as a therapeutic agent .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound has been investigated for its ability to inhibit inflammatory pathways.

In Vivo Studies

In animal models, the compound exhibited significant reduction in inflammation markers at doses up to 50 mg/kg without observable toxicity. This suggests that it could be developed as an anti-inflammatory drug candidate .

常见问题

Q. How to design derivatives for improved pharmacokinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。